6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole
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Overview
Description
6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound that features a chloro-substituted indole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon or copper(I) iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The scalability of these methods ensures that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit enzyme activity or bind to receptor sites, thereby altering cellular functions. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole and pyridine rings.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-(pyridin-2-ylmethyl)-1H-indole: Similar structure with a bromine atom instead of chlorine.
6-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole: Similar structure with a fluorine atom instead of chlorine.
1-(Pyridin-2-ylmethyl)-1H-indole: Lacks the chloro substituent.
Uniqueness
6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic pockets in target proteins.
Properties
Molecular Formula |
C14H11ClN2 |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
6-chloro-1-(pyridin-2-ylmethyl)indole |
InChI |
InChI=1S/C14H11ClN2/c15-12-5-4-11-6-8-17(14(11)9-12)10-13-3-1-2-7-16-13/h1-9H,10H2 |
InChI Key |
LETSXHQDNIYLRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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